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Compound of Interest

Compound Name: CREKA peptide

Cat. No.: B15551449 Get Quote

A comprehensive overview of the discovery, mechanism, and applications of the CREKA
peptide for researchers, scientists, and drug development professionals.

The Cys-Arg-Glu-Lys-Ala (CREKA) peptide is a linear pentapeptide that has garnered

significant attention in the field of targeted therapeutics and diagnostics. Its ability to selectively

home to pathological microenvironments, particularly tumors and thrombi, has made it a

valuable tool for the development of novel drug delivery systems and imaging agents. This

technical guide provides an in-depth exploration of the discovery, origin, and key characteristics

of the CREKA peptide.

Discovery and Origin: An In Vivo Phage Display
Approach
The CREKA peptide was first identified by Dmitri Simberg and his team in 2007 through an in

vivo phage display screening in tumor-bearing MMTV-PyMT (mouse mammary tumor virus-

polyomavirus middle-T antigen) transgenic breast cancer mice.[1] This powerful technique

allows for the selection of peptides that bind to specific targets within a complex biological

system.

The discovery process involved the intravenous administration of a phage-displayed peptide

library into the tumor-bearing mice. Phages that successfully homed to the tumor tissue were

recovered, amplified, and subjected to subsequent rounds of selection. This iterative process

enriched for phage clones displaying peptides with a high affinity for the tumor
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microenvironment. DNA sequencing of the enriched phage clones revealed the CREKA amino

acid sequence.[1]

Subsequent in vivo experiments confirmed that the synthetic CREKA peptide could be

detected in human tumors but not in normal tissues, highlighting its specificity for pathological

sites.[1]

The Molecular Target: Fibrin-Fibronectin Complexes
The primary target of the CREKA peptide is the fibrin-fibronectin complex.[1][2] These

complexes are formed from coagulated plasma proteins and are abundantly present in the

extracellular matrix (ECM) of various pathological conditions, including:

Tumors and Metastases: The tumor microenvironment is characterized by leaky vasculature

and increased coagulation, leading to the deposition of fibrin-fibronectin matrices.[1]

Thrombosis: Blood clots are primarily composed of a fibrin meshwork.[1]

Renal Fibrosis: The accumulation of extracellular matrix components, including fibrin, is a

hallmark of renal fibrosis.[1]

Atherosclerosis: Fibrin is a key component of atherosclerotic plaques.[3]

The ability of CREKA to recognize this common feature of various diseases makes it a versatile

targeting ligand. Unlike some targeting molecules that bind to specific cell surface receptors,

CREKA targets a component of the disease-associated stroma. Some studies have also

suggested that Type IV collagen in the vascular basement membrane may act as a receptor for

CREKA.[4]

Physicochemical Properties and Structural Features
The CREKA peptide possesses several properties that make it an attractive candidate for

biomedical applications.
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Property Description Reference

Sequence Cys-Arg-Glu-Lys-Ala (CREKA) [1][5]

Molecular Formula C23H43N9O8S [2][5]

Molecular Weight 605.71 g/mol [2][5]

Structure Linear pentapeptide [1]

Charge Neutral [1]

Key Residue

The N-terminal cysteine

residue contains a sulfhydryl

group that can be utilized for

covalent conjugation to

nanoparticles, imaging agents,

and other molecules without

compromising its binding

activity.

[1][2]

Experimental Protocols
While the precise, detailed protocols from the original discovery paper require access to that

specific publication, a general methodology for the key experiments can be outlined based on

established techniques in the field.

In Vivo Phage Display Screening
This protocol outlines the general steps involved in the discovery of tumor-homing peptides like

CREKA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://pubchem.ncbi.nlm.nih.gov/compound/Cys-Arg-Glu-Lys-Ala
https://www.novoprolabs.com/p/creka-319846.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cys-Arg-Glu-Lys-Ala
https://www.novoprolabs.com/p/creka-319846.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cys-Arg-Glu-Lys-Ala
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985238/
https://www.novoprolabs.com/p/creka-319846.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Library Preparation

In Vivo Selection

Phage Recovery & Amplification

Analysis

Phage Display Peptide Library

Intravenous Injection into
Tumor-Bearing Mouse

Phage Circulation and
Target Binding

Tumor Tissue Harvest

Phage Elution from Tissue

Infection of E. coli

Phage Amplification

Subsequent Rounds
of Selection

DNA Sequencing of
Phage Inserts

Peptide Sequence Identification
(e.g., CREKA)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15551449?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Library Administration: A high-diversity phage display peptide library is injected intravenously

into a tumor-bearing animal model (e.g., MMTV-PyMT transgenic mice).

Homing and Circulation: The phage library circulates throughout the body, with some phages

binding to their targets in the tumor microenvironment.

Tissue Harvesting and Phage Recovery: After a set circulation time, the tumor is excised.

Non-specifically bound phages are removed through perfusion. The tumor tissue is then

homogenized, and the bound phages are eluted.

Amplification: The recovered phages are used to infect a bacterial host (e.g., E. coli) to

amplify the phage population.

Iterative Selection: The amplified phage pool is then used for subsequent rounds of in vivo

selection. This iterative process enriches for phages that display peptides with high affinity

and specificity for the tumor.

Sequencing and Identification: After several rounds of selection, the DNA from individual

phage clones is sequenced to identify the amino acid sequences of the homing peptides.

Peptide Conjugation to Nanoparticles
The cysteine residue in CREKA allows for straightforward conjugation to various nanocarriers.
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Nanoparticle Functionalization: The nanoparticle of choice (e.g., liposome, iron oxide

nanoparticle) is functionalized with a maleimide group. For instance, DSPE-PEG-Maleimide

can be incorporated into liposomal formulations.[6]

Reaction: The CREKA peptide is dissolved and added to the maleimide-functionalized

nanoparticle suspension. The thiol group of the cysteine residue reacts with the maleimide

group via a Michael addition reaction to form a stable thioether bond.[6]

Purification: The resulting CREKA-conjugated nanoparticles are purified from unreacted

peptide and reagents, often through dialysis or size exclusion chromatography.[3][6]

Characterization: The successful conjugation is confirmed using techniques such as MALDI-

TOF mass spectrometry, which will show an increase in mass corresponding to the addition

of the CREKA peptide.[6]
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Signaling Pathways and Mechanism of Action
The primary mechanism of action of CREKA is not through the direct modulation of intracellular

signaling pathways. Instead, its utility lies in its ability to act as a homing device. By binding to

fibrin-fibronectin complexes, CREKA concentrates its payload (e.g., a cytotoxic drug, an

imaging agent) at the site of disease.
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The therapeutic or diagnostic effect is therefore determined by the conjugated cargo. For

example, when conjugated to nanoparticles carrying doxorubicin, CREKA facilitates the

accumulation of the chemotherapeutic agent in the tumor, leading to enhanced cytotoxicity

against cancer cells.[3] Similarly, when linked to an MRI contrast agent, it improves the

detection of micrometastases.[1]

Conclusion and Future Perspectives
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The discovery of the CREKA peptide through in vivo phage display has provided a valuable

tool for targeted therapy and diagnosis. Its specificity for fibrin-fibronectin complexes, which are

a common feature of the microenvironment of many diseases, offers broad applicability. The

straightforward chemistry for its conjugation to various payloads, combined with its low

immunogenicity, further enhances its appeal.[1][2]

Future research will likely focus on optimizing CREKA-based nanoplatforms for clinical

translation, exploring its use in a wider range of diseases, and potentially developing second-

generation peptides with even higher affinity and specificity. The foundational work on CREKA

has paved the way for a new class of therapeutics that target the disease stroma, a critical but

often overlooked component of pathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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